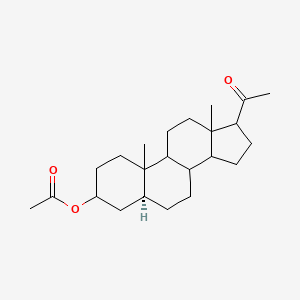

Allopregnanolone acetate

Description

Conceptual Framework of Neurosteroidogenesis

The synthesis of neuroactive steroids, a process termed neurosteroidogenesis, occurs de novo from cholesterol or through the metabolism of circulating steroid hormones within the nervous system. arborassays.com The brain possesses the necessary enzymatic machinery to produce these compounds independently of peripheral endocrine glands. nih.gov

Allopregnanolone (B1667786) is synthesized from progesterone (B1679170) through a two-step enzymatic process. nih.gov First, the enzyme 5α-reductase converts progesterone into 5α-dihydroprogesterone (5α-DHP). nih.govnih.gov Subsequently, the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) acts on 5α-DHP to produce allopregnanolone. nih.govnih.gov This synthesis pathway is active in various brain regions, including the cerebral cortex and hippocampus. nih.gov

Table 1: Key Enzymes in Allopregnanolone Synthesis

| Enzyme | Precursor | Product |

| 5α-reductase | Progesterone | 5α-dihydroprogesterone (5α-DHP) |

| 3α-hydroxysteroid dehydrogenase (3α-HSD) | 5α-dihydroprogesterone (5α-DHP) | Allopregnanolone |

Historical Perspectives on Allopregnanolone Research

The journey of allopregnanolone research spans several decades, marked by key discoveries that have illuminated its physiological significance. The compound was first identified in 1938. nih.gov A pivotal moment in its history was the recognition in the 1980s that steroids could be synthesized within the brain, leading to the coining of the term "neurosteroids". nih.govnumberanalytics.com

A significant breakthrough occurred in 1986 when researchers discovered that allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor. This finding provided a mechanistic basis for its sedative, anxiolytic, and anticonvulsant properties. Subsequent research has continued to unravel its complex roles in the nervous system.

Table 2: Milestones in Allopregnanolone Research

| Year | Discovery | Significance |

| 1938 | First identification of allopregnanolone. | Initial discovery of the compound. |

| 1980s | Concept of "neurosteroids" introduced. numberanalytics.com | Recognition of steroid synthesis within the brain. numberanalytics.com |

| 1986 | Allopregnanolone identified as a potent positive allosteric modulator of the GABA-A receptor. | Elucidation of a key mechanism of action. |

Methodological Advancements in Neurosteroid Studies

The study of neurosteroids like allopregnanolone has been propelled by significant advancements in analytical techniques, enabling their detection and quantification at the low concentrations present in biological tissues.

Early research relied on methods such as radioimmunoassay (RIA) , which offered good sensitivity but could sometimes lack specificity due to antibody cross-reactivity with structurally similar steroids. nih.govnih.gov

The development of gas chromatography-mass spectrometry (GC-MS) provided a more specific and reliable method for quantifying neurosteroids. nih.govnih.gov This technique involves separating compounds based on their chemical properties and then identifying them by their mass-to-charge ratio, offering high precision.

More recently, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the preferred methods for many researchers. mdpi.comnih.gov LC-MS offers high sensitivity and specificity and can be used to measure a wide range of steroids simultaneously. nih.govresearchgate.net The advantages of LC-MS include its applicability to a broader range of molecules without the need for derivatization that is often required for GC-MS. nih.gov

Enzyme-linked immunosorbent assays (ELISA) are also utilized, particularly for their high throughput and cost-effectiveness, although careful validation is crucial to ensure specificity. arborassays.comnih.gov These advancements have been instrumental in advancing our understanding of the physiological and pathological roles of allopregnanolone.

Table 3: Comparison of Analytical Methods for Neurosteroid Quantification

| Method | Principle | Advantages | Disadvantages |

| Radioimmunoassay (RIA) | Competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody. | High sensitivity. | Potential for antibody cross-reactivity, use of radioactive materials. nih.govnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | High specificity and sensitivity. nih.gov | Often requires chemical derivatization, not suitable for all molecules. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of compounds in a liquid phase followed by mass spectrometric detection. nih.gov | High specificity and sensitivity, applicable to a wide range of compounds without derivatization. mdpi.com | Higher equipment cost. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen-antibody interaction where one component is linked to an enzyme to produce a measurable signal. | High throughput, cost-effective. arborassays.com | Potential for cross-reactivity, may have lower specificity than MS methods. nih.gov |

Properties

Molecular Formula |

C23H36O3 |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

[(5S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C23H36O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h16-21H,5-13H2,1-4H3/t16-,17?,18?,19?,20?,21?,22?,23?/m0/s1 |

InChI Key |

GFHOQCXDABGYAL-ZVKOYPPWSA-N |

Isomeric SMILES |

CC(=O)C1CCC2C1(CCC3C2CC[C@@H]4C3(CCC(C4)OC(=O)C)C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |

Origin of Product |

United States |

Endogenous Biosynthesis and Metabolism of Allopregnanolone

Precursor Steroid Pathways

The journey from cholesterol to allopregnanolone (B1667786) involves several key steps, beginning with the synthesis of its precursor, progesterone (B1679170). Cholesterol is first converted to pregnenolone, which is then metabolized into progesterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). researchgate.net This progesterone then serves as the primary substrate for the synthesis of allopregnanolone. wikipedia.orgnih.gov

The conversion of progesterone to allopregnanolone is a two-step process. nih.gov First, progesterone is reduced to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase. wikipedia.orgnih.govnih.gov Subsequently, 5α-DHP is converted to allopregnanolone by the action of 3α-hydroxysteroid dehydrogenase (3α-HSD). wikipedia.orgnih.gov Another metabolite, pregnanolone, can also be formed from progesterone through the action of 5β-reductase and 3α-HSD. mdpi.com

Table 1: Key Molecules in Allopregnanolone Biosynthesis

| Molecule | Role |

|---|---|

| Progesterone | Precursor steroid for allopregnanolone synthesis. wikipedia.orgnih.gov |

| 5α-dihydroprogesterone (5α-DHP) | Intermediate metabolite in the conversion of progesterone to allopregnanolone. wikipedia.orgnih.gov |

| Allopregnanolone | The final neurosteroid product of this specific pathway. nih.gov |

| Pregnanolone | An isomer of allopregnanolone, also derived from progesterone. mdpi.comnih.gov |

Two primary isoforms of the enzyme 5α-reductase, Type 1 and Type 2, are responsible for the conversion of progesterone to 5α-DHP. nih.gov The expression of these isoforms varies across different tissues. mdpi.com 5α-reductase Type 1 is notably expressed in various brain regions, including the cerebral cortex, hippocampus, and olfactory bulb. nih.gov It is considered the rate-limiting enzyme in the synthesis of allopregnanolone. mdpi.comwikipedia.org 5α-reductase Type 2 is also widely expressed in the brain. nih.gov The activity of 5α-reductase is crucial, as its inhibition can significantly decrease the production of both 5α-DHP and allopregnanolone. pnas.org

The final step in allopregnanolone synthesis is catalyzed by 3α-hydroxysteroid oxidoreductase (3α-HSOR), also known as 3α-hydroxysteroid dehydrogenase (3α-HSD). wikipedia.orgnih.govnih.gov This enzyme converts 5α-DHP into allopregnanolone. wikipedia.orgnih.gov The reaction catalyzed by 3α-HSOR is reversible, meaning it can also oxidize allopregnanolone back to 5α-DHP. pnas.orgresearchgate.net This enzyme is found in the central nervous system, with identified presence in the rat cerebral cortex, cerebellum, and spinal cord. nih.gov In the mouse brain, it co-localizes with 5α-reductase type 1 in neurons of the cerebral cortex, hippocampus, olfactory bulb, amygdala, and thalamus. nih.gov

Intracerebral vs. Peripheral Synthesis Mechanisms

Allopregnanolone is synthesized both in the brain (intracerebrally) and in peripheral tissues like the adrenal glands, ovaries, and testes. nih.govrupahealth.com The brain has the capacity for de novo synthesis of neurosteroids, starting from cholesterol. researchgate.netnih.gov This is evidenced by the persistence of allopregnanolone in the brain even after the removal of peripheral steroid-producing glands. nih.gov Peripheral synthesis contributes to circulating levels of allopregnanolone, which can then cross the blood-brain barrier. However, localized brain concentrations may not always reflect peripheral levels due to site-specific synthesis within the brain. diva-portal.org Glial cells, particularly oligodendrocytes and astrocytes, are significant sites of neurosteroid synthesis in the brain. nih.gov

Enzymatic Regulation and Co-localization

The synthesis of allopregnanolone is tightly regulated by the expression and activity of the key enzymes, 5α-reductase and 3α-HSOR. nih.gov These enzymes are often co-localized within the same neurons, particularly in glutamatergic and GABAergic neurons of the cerebral cortex, hippocampus, amygdala, and thalamus. nih.gov This co-localization suggests a highly efficient and localized production of allopregnanolone where it can readily modulate neuronal activity. nih.gov The rate of synthesis is largely dependent on the activity of 5α-reductase, which is considered the rate-limiting step. nih.govwikipedia.org Various factors can influence the activity of these enzymes, including neurotransmitters and neuropeptides. conicet.gov.ar

Table 2: Enzymes in Allopregnanolone Biosynthesis

| Enzyme | Function | Location |

|---|---|---|

| 5α-reductase (Type 1 & 2) | Converts progesterone to 5α-dihydroprogesterone. wikipedia.orgnih.govnih.gov | Brain (cortex, hippocampus, etc.), peripheral tissues. nih.govmdpi.com |

| 3α-hydroxysteroid oxidoreductase (3α-HSOR) | Converts 5α-dihydroprogesterone to allopregnanolone (reversible). wikipedia.orgnih.govnih.gov | Brain (cortex, cerebellum, etc.), co-localized with 5α-reductase. nih.gov |

Metabolic Fate and Biotransformation Pathways

Once synthesized, allopregnanolone can be metabolized through several pathways. A primary metabolic route is the reverse reaction catalyzed by 3α-HSOR, which converts allopregnanolone back to 5α-DHP. pnas.orgresearchgate.net This oxidation is a key part of its metabolic fate in the brain. pnas.org Allopregnanolone can also undergo further metabolism. For instance, it can be a substrate for the enzyme 20α-hydroxysteroid dehydrogenase, leading to the formation of 5α-Pregnan-3α,20α-diol. mdpi.comnih.govresearchgate.net The metabolism of allopregnanolone is an important aspect of regulating its concentration and, consequently, its physiological effects.

Molecular and Cellular Mechanisms of Action

Receptor Pharmacology

Allopregnanolone (B1667786) is a potent positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. nih.govwikipedia.org It enhances the action of GABA, leading to an increased influx of chloride ions and subsequent neuronal hyperpolarization. frontiersin.org

Gamma-aminobutyric acid type A (GABA-A) Receptor Allosteric Modulation

Allopregnanolone binds to a site on the GABA-A receptor that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates. frontiersin.org This allosteric modulation potentiates the effect of GABA, increasing the chloride ion current. frontiersin.orgfrontiersin.org

GABA-A receptors are located both at synapses (synaptic) and outside of synapses (extrasynaptic). Synaptic receptors are typically responsible for phasic inhibition, which is the rapid, transient response to GABA released into the synaptic cleft. Extrasynaptic receptors, on the other hand, mediate tonic inhibition, a more sustained inhibitory tone in response to ambient levels of GABA in the extracellular space. frontiersin.org Allopregnanolone modulates both synaptic and extrasynaptic GABA-A receptors. frontiersin.org It prolongs the decay of inhibitory postsynaptic currents (IPSCs) mediated by synaptic receptors and enhances the tonic current generated by extrasynaptic receptors. frontiersin.org

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations. The specific subunit composition determines the pharmacological properties of the receptor. Allopregnanolone exhibits a degree of subunit specificity in its modulation of GABA-A receptors. While it can modulate various receptor isoforms, it shows a particularly high potency for receptors containing the delta (δ) subunit. nih.govwikipedia.org These δ-containing receptors are primarily located extrasynaptically and are key mediators of tonic inhibition. nih.govfrontiersin.org The upregulation of the δ subunit has been observed following allopregnanolone administration. nih.gov

| Receptor Subunit | Location | Type of Inhibition | Allopregnanolone Effect |

| γ-containing | Synaptic | Phasic | Potentiation |

| δ-containing | Extrasynaptic | Tonic | High-potency potentiation |

The primary effect of allopregnanolone's modulation of GABA-A receptors is an enhancement of chloride ion (Cl-) influx into the neuron. frontiersin.org In mature neurons, this influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect. nih.govfrontiersin.org However, in developing or immature neurons, the intracellular chloride concentration is higher, and the opening of GABA-A receptor channels can lead to an efflux of chloride ions, resulting in depolarization. nih.gov

Non-GABA-A Receptor Interactions

While the primary mechanism of action of allopregnanolone is through GABA-A receptor modulation, it has also been shown to interact with other receptor systems.

Allopregnanolone has been identified as an agonist of membrane progesterone (B1679170) receptors (mPRs), including mPRδ, mPRα, and mPRβ. wikipedia.orgresearchgate.net Its activity at these receptors is reportedly more potent than its action at the GABA-A receptor. wikipedia.org The binding of allopregnanolone to mPRs can initiate various intracellular signaling cascades. For instance, interaction with mPRδ can stimulate G protein-dependent pathways. researchgate.net

| Receptor | Allopregnanolone Interaction |

| GABA-A Receptor | Positive Allosteric Modulator |

| Membrane Progesterone Receptors (mPRs) | Agonist |

Pregnane (B1235032) X Receptor (PXR) Activation

Allopregnanolone has been identified as an agonist of the Pregnane X Receptor (PXR), a nuclear receptor primarily known for its role in sensing foreign substances (xenobiotics) and regulating their metabolism. frontiersin.orgmdpi.com PXR is expressed in various brain regions, including the endothelial cells that form the blood-brain barrier. frontiersin.org

Upon activation by ligands such as allopregnanolone, PXR forms a heterodimer with the retinoid X receptor (RXR). wikipedia.org This complex then binds to specific DNA sequences known as hormone response elements, initiating the transcription of target genes. wikipedia.org One of the key outcomes of PXR activation is the induction of cytochrome P450 enzymes, particularly CYP3A4, which are crucial for metabolizing a wide range of compounds. wikipedia.org Furthermore, PXR activation upregulates the expression of phase II conjugating enzymes and phase III transport proteins. wikipedia.org

Research suggests that the neuroprotective effects of allopregnanolone, including its anti-inflammatory and anti-apoptotic properties, may be partly mediated through its interaction with PXR. frontiersin.org For instance, PXR activation is known to have anti-inflammatory effects in the intestine and anti-apoptotic actions in the liver. frontiersin.org In the context of lipid metabolism, PXR activation by allopregnanolone can transcriptionally activate Insig-1, a protein that reduces the levels of sterol regulatory element-binding protein 1 (SREBP-1), leading to a decrease in the synthesis of fatty acids, triglycerides, and cholesterol. mdpi.com

| Mechanism | Key Proteins/Receptors | Outcome | References |

|---|---|---|---|

| PXR Activation | Pregnane X Receptor (PXR), Retinoid X Receptor (RXR) | Induction of CYP3A4, upregulation of phase II and III metabolic enzymes, anti-inflammatory and anti-apoptotic effects, regulation of lipid metabolism. | frontiersin.orgmdpi.comwikipedia.orgmdpi.com |

P2X4 Purinergic Receptors

P2X4 receptors are a subtype of purinergic receptors, which are ligand-gated ion channels activated by extracellular adenosine (B11128) triphosphate (ATP). frontiersin.orgnih.gov These receptors are widely expressed in the body and have a notable presence in lysosomes. frontiersin.org While direct modulation of P2X4 receptors by allopregnanolone acetate (B1210297) itself is not well-documented, the broader context of purinergic signaling is relevant to neuronal function. P2X4 receptors are involved in processes such as inflammasome activation, and their interaction with other receptors like P2X7 can potentiate inflammatory responses. frontiersin.org

Nicotinic Receptors

Allopregnanolone has been shown to act as a negative allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.orguoguelph.ca These receptors are a major class of ionotropic receptors that respond to the neurotransmitter acetylcholine. uoguelph.ca The α4β2* subtype of nAChR is the most prevalent in the cerebral cortex. uoguelph.ca By negatively modulating these receptors, allopregnanolone can influence cholinergic neurotransmission, which plays a role in cognitive functions, arousal, and attention. wikipedia.orguoguelph.ca

L-type Voltage-Gated Calcium Channels (L-VGCCs) Inhibition

Allopregnanolone is an inhibitor of L-type voltage-gated calcium channels (L-VGCCs). wikipedia.orgnih.govnih.gov Studies have shown that allopregnanolone can inhibit whole-cell currents through recombinant neuronal Ca(v)1.2 and Ca(v)1.3 L-VGCCs. nih.govnih.gov Among several positive allosteric modulators of GABA(A) receptors tested, allopregnanolone was the most potent inhibitor, with an IC50 of approximately 10 μM. nih.govnih.gov This inhibitory action on L-VGCCs can contribute to a reduction in neuronal excitability. nih.gov The mechanism of inhibition involves a negative shift in the steady-state inactivation curve of the calcium channels. nih.gov

| Receptor/Channel | Effect of Allopregnanolone | Functional Consequence | References |

|---|---|---|---|

| P2X4 Purinergic Receptors | Indirect involvement in neuroinflammation. | Potential modulation of inflammasome activity. | frontiersin.org |

| Nicotinic Receptors | Negative Allosteric Modulator | Modulation of cholinergic neurotransmission. | wikipedia.orguoguelph.ca |

| L-type Voltage-Gated Calcium Channels (L-VGCCs) | Inhibition | Reduced neuronal excitability. | wikipedia.orgnih.govnih.gov |

Intracellular Signaling Cascades

The interaction of allopregnanolone with its various molecular targets triggers a cascade of intracellular signaling events that ultimately lead to its diverse physiological effects.

Calcium (Ca2+) Signaling Pathways

A unifying mechanism for the pleiotropic actions of allopregnanolone appears to be the activation of calcium (Ca2+) signaling pathways. nih.govresearchgate.net In embryonic hippocampal neurons, allopregnanolone induces a rapid and transient increase in intracellular calcium levels. nih.govjneurosci.org This rise in intracellular Ca2+ is a critical step that initiates several downstream events. The influx of Ca2+ is often mediated by the activation of L-type voltage-gated calcium channels. nih.govresearchgate.net This increase in intracellular calcium can lead to its sequestration by mitochondria, which in turn increases the mitochondrial membrane potential and promotes mitochondrial respiration. nih.gov

CREB/ELK1/c-Jun Signaling

The allopregnanolone-induced rise in intracellular calcium activates Ca2+-dependent kinases, which subsequently leads to the activation of transcription factors such as the cyclic AMP response element-binding protein (CREB). researchgate.netfrontiersin.org The activation of the Ca2+/CREB signaling pathway in neurons is a well-established route for promoting neural plasticity and mitochondrial function. nih.govfrontiersin.org Research has shown that allopregnanolone treatment can significantly increase the gene expression of molecules involved in this pathway, including Mapk1, Mapk3, and Elk1. nih.govresearchgate.net The activation of CREB, along with other transcription factors like ELK1 and c-Jun, leads to the regulation of gene expression that supports neuronal growth, synaptic plasticity, and cell survival. nih.govfrontiersin.orgoup.com

| Signaling Pathway | Key Molecules | Downstream Effects | References |

|---|---|---|---|

| Calcium (Ca2+) Signaling | L-VGCCs, Intracellular Ca2+ | Activation of Ca2+-dependent kinases, increased mitochondrial respiration. | nih.govresearchgate.netjneurosci.org |

| CREB/ELK1/c-Jun Signaling | CREB, ELK1, c-Jun, Mapk1, Mapk3 | Promotion of neural plasticity, regulation of gene expression for neuronal growth and survival. | nih.govresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netoup.com |

Mitochondrial Function Modulation

Allopregnanolone has been shown to exert significant influence on mitochondrial function, contributing to cellular bioenergetics and resilience. frontiersin.orgnih.gov Research indicates that this neurosteroid can enhance ATP levels and mitochondrial respiration. frontiersin.org In cellular models of Alzheimer's disease, allopregnanolone has been observed to improve mitochondrial function. frontiersin.org These effects may not be mediated by the classical GABA-A receptors, but rather through other mechanisms such as membrane progesterone receptors (mPRs). frontiersin.org

In hippocampal neurons, allopregnanolone has been found to significantly increase maximal mitochondrial respiration, elevate mitochondrial membrane potential, and boost the activity of Complex IV of the electron transport chain. nih.gov These actions are associated with a reduction in oxidative stress and are dependent on both GABA-A and L-type Ca2+ channels. nih.gov In astrocytes, allopregnanolone promotes ATP generation and enhances mitochondrial function and dynamics while mitigating oxidative stress and apoptotic signaling. nih.govfrontiersin.org This modulation of astrocytic mitochondrial function also relies on both GABA-A and L-type Ca2+ channels. frontiersin.org Furthermore, allopregnanolone has been shown to activate NRF1-TFAM signaling, which leads to increased mitochondrial biogenesis and dynamics. frontiersin.org

Studies in 3xTgAD mice, a model for Alzheimer's disease, have demonstrated that allopregnanolone treatment can reverse deficits in mitochondrial respiration and biogenesis, while also decreasing lipid peroxidation. alzdiscovery.org Pathway analyses from these studies suggest that allopregnanolone may induce these effects by activating PPAR-γ and its coactivator 1-alpha (PPARGC1A) pathways. alzdiscovery.org Additionally, allopregnanolone may inhibit the opening of the mitochondrial permeability transition pore (mtPTP), which would help to reduce apoptotic events during cellular stress or injury. frontiersin.org

Gene Expression and Transcriptional Regulation

Allopregnanolone has been demonstrated to be a significant regulator of gene expression, influencing a variety of cellular processes through the modulation of specific transcriptional pathways. nih.govnih.gov Its effects are not mediated by a specific nuclear receptor, but rather through a cascade of signaling events that impact transcription factors. nih.govfrontiersin.org

Modulation of Neurotrophic Factor Expression (e.g., BDNF)

Allopregnanolone has been shown to modulate the expression of neurotrophic factors, most notably brain-derived neurotrophic factor (BDNF), which is critical for neuronal survival, growth, and synaptic plasticity. mdpi.commdpi.com Several studies have reported an increase in BDNF levels following the administration of allopregnanolone. mdpi.com The antidepressant-like effects of allopregnanolone are thought to be mediated, at least in part, through the BDNF-TrkB signaling pathway. nih.gov

In a rat model of learned helplessness, the antidepressant effects of allopregnanolone infusion were blocked by a TrkB inhibitor, but not by an AMPA receptor antagonist, suggesting a direct link between allopregnanolone's therapeutic action and BDNF signaling. nih.gov However, the relationship between allopregnanolone and BDNF can be complex. In a study on sheep, both acute stress and allopregnanolone administration alone were found to reduce the concentration and mRNA expression of BDNF in the hippocampal CA1 and CA3 fields. mdpi.com This suggests that the effects of allopregnanolone on BDNF expression may be context-dependent and influenced by factors such as stress.

In the developing cerebellum of chicks, pinealectomy, which reduces allopregnanolone levels, was found to decrease the expression of both BDNF and pituitary adenylate cyclase-activating polypeptide (PACAP) mRNAs. elifesciences.org This indicates a potential role for allopregnanolone in the developmental expression of these crucial neuroprotective factors. elifesciences.org

Influence on Cytoskeletal Components

Allopregnanolone has been shown to regulate the neuronal cytoskeleton, which is essential for maintaining cell structure, transport, and plasticity. nih.govfrontiersin.org In ovariectomized animals, the administration of allopregnanolone has been observed to decrease the expression of microtubule-associated protein Tau and glycogen (B147801) synthase kinase 3β in the cerebellum. nih.gov

In a study on human glioblastoma cells, allopregnanolone was found to alter the gene expression profile, including genes whose products are cytoskeletal components. nih.govresearchgate.net This suggests that allopregnanolone can influence the structural integrity and dynamics of these cancer cells. nih.govresearchgate.net The neurotoxic effects of some anticancer drugs are known to target cytoskeletal elements, and allopregnanolone's influence on these components may have therapeutic implications. google.com

Impact on DNA Base Excision Repair (BER) Pathway Enzymes

Allopregnanolone has been found to modulate the enzymatic activity and synthesis of enzymes involved in the DNA base excision repair (BER) pathway, which is crucial for repairing DNA damage from oxidation, alkylation, and deamination. nih.govnih.govmdpi.comunimi.it A study in sheep demonstrated that allopregnanolone administration can affect the mRNA expression and repair capacity of several BER enzymes in the hippocampus and amygdala under both normal and stressful conditions. nih.govmdpi.com

Under non-stressful conditions, allopregnanolone alone was found to reduce the mRNA expression of most DNA repair enzymes studied, with the exception of thymine (B56734) DNA glycosylase (TDG) in the amygdala. nih.govmdpi.com However, it stimulated the excision of specific DNA lesions, such as 1,N6-ethenoadenine (εA) in the amygdala, 3,N4-ethenocytosine (εC) in the CA3 region of the hippocampus and the amygdala, and 8-oxoguanine (8-oxoG) in all tissues examined, when compared to control animals. nih.govmdpi.com

When administered to stressed animals, allopregnanolone appeared to mitigate the stress-induced increase in the expression of BER pathway enzymes like N-methylpurine DNA glycosylase (MPG), TDG, 8-oxoguanine glycosylase (OGG1), and AP-endonuclease 1 (APE1). mdpi.com These findings suggest that allopregnanolone plays a complex, modulatory role in the brain's capacity to repair DNA damage, which could be a significant aspect of its neuroprotective functions. nih.govmdpi.com

Neurobiological Roles and Systemic Regulation

Developmental Neurobiology

During the development of the nervous system, allopregnanolone (B1667786) plays a fundamental role in shaping the brain's architecture and function. nih.govunige.ch Its presence is crucial for the proper formation of neural circuits and the survival of developing nerve cells. nih.gov

Neuronal and Glial Cell Development

Allopregnanolone is a key regulator in the development of both neurons and glial cells, the two main cell types in the nervous system. nih.gov Glial cells, which include astrocytes, oligodendrocytes, and microglia, are essential for supporting neuronal health and function. alzdiscovery.org Allopregnanolone influences the proliferation of neural progenitor cells, the stem cells that can differentiate into various types of neurons and glia. alzdiscovery.orgnih.gov Research has shown that allopregnanolone is involved in the growth and differentiation-promoting actions on both neurons and glial cells. researchgate.net

The synthesis of allopregnanolone occurs directly within the nervous system, with glial cells—specifically astrocytes, oligodendrocytes, and Schwann cells—as well as various neurons being primary sites of production. unige.ch This localized synthesis underscores its importance in cell-to-cell signaling during development. alzdiscovery.org

Brain Maturation Processes

Furthermore, allopregnanolone supports the survival of developing neurons and aids in the establishment of neuronal circuitry. nih.gov Its neuroprotective properties are particularly important during vulnerable developmental periods, where it can help reduce brain damage from events like hypoxia (oxygen deprivation). unige.chresearchgate.net By promoting the health of brain cells and nerve development, it ensures the correct assembly and functioning of the maturing brain. researchgate.net

Myelination Regulation (Central and Peripheral Nervous System)

Myelination, the process of forming a protective myelin sheath around nerve axons, is essential for rapid and efficient nerve impulse transmission. Allopregnanolone is a significant promoter of this process in both the central nervous system (CNS), where myelin is produced by oligodendrocytes, and the peripheral nervous system (PNS), where Schwann cells are responsible. nih.govconicet.gov.ar

In the CNS, allopregnanolone promotes the maturation of oligodendrocytes from their precursor cells. researchgate.netfrontiersin.org Studies using rat cerebellar slice cultures have shown that allopregnanolone, acting through GABA-A receptors, enhances the rate of myelination. frontiersin.org In the PNS, allopregnanolone has been shown to stimulate the expression of specific myelin proteins, such as Peripheral Myelin Protein 22 (PMP22), in Schwann cells, an effect that is also mediated by GABA-A receptors. nih.govconicet.gov.ar The presence of the enzymes needed to synthesize allopregnanolone in both oligodendrocytes and Schwann cells suggests a crucial local role for this neurosteroid in the myelination process. nih.gov

| Developmental Process | Key Role of Allopregnanolone (Active Metabolite) | Cell Types Involved |

| Neuronal & Glial Development | Regulates proliferation and differentiation. nih.govresearchgate.net | Neurons, Astrocytes, Oligodendrocytes, Microglia, Neural Progenitor Cells. nih.govalzdiscovery.org |

| Brain Maturation | Supports neuron survival, circuit formation, and structural development of hippocampus and cortex. nih.gov | Developing Neurons. nih.gov |

| Myelination (CNS) | Promotes oligodendrocyte maturation and myelin formation. researchgate.netfrontiersin.org | Oligodendrocytes, Oligodendrocyte Precursor Cells. researchgate.netfrontiersin.org |

| Myelination (PNS) | Stimulates expression of myelin proteins like PMP22. nih.govconicet.gov.ar | Schwann Cells. nih.govconicet.gov.ar |

Neuromodulatory Effects in the Adult Nervous System

In the mature brain, allopregnanolone continues to exert significant influence, contributing to the brain's capacity for change and adaptation, a concept known as neuroplasticity. nih.gov It is involved in the generation of new neurons and glial cells, as well as the modulation of communication between existing neurons.

Neurogenesis and Oligodendrogenesis

Allopregnanolone is a potent promoter of neurogenesis (the birth of new neurons) and oligodendrogenesis (the birth of new oligodendrocytes) in the adult brain. nih.govnih.gov It has been shown to stimulate the proliferation of neural stem cells and promote their differentiation into neurons. alzdiscovery.orgnih.gov This regenerative capacity is significant, as the generation of new neurons and oligodendrocytes is crucial for learning, memory, and for repairing the brain after injury. frontiersin.orgmdpi.com

Studies in animal models have demonstrated that treatment with allopregnanolone increases the number of new neurons in key neurogenic regions of the brain, such as the hippocampus. nih.govalzforum.org It also enhances oligodendrogenesis, which is predictive of increased remyelination potential. alzdiscovery.orgnih.gov For instance, allopregnanolone treatment has been found to increase the number of Olig2-positive cells, a marker for the oligodendrocyte lineage, in the brain. nih.gov This process is linked to its ability to increase the expression of important growth factors. alzdiscovery.org

Synaptic Plasticity and Transmission

Synaptic plasticity refers to the ability of synapses—the junctions between neurons—to strengthen or weaken over time, a process that underlies learning and memory. Allopregnanolone modulates synaptic plasticity and transmission primarily through its action as a potent positive allosteric modulator of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. frontiersin.orgnih.gov

By enhancing GABA-A receptor activity, allopregnanolone can influence neuronal excitability. nih.gov This modulation is complex; while it generally enhances inhibition, it can also potentiate mature excitatory synapses, possibly through action on presynaptic GABA receptors. mdpi.com In embryonic and neural stem cells, which have a different internal chloride ion concentration, allopregnanolone's activation of GABA-A receptors leads to depolarization, which can trigger signaling cascades that promote plasticity. frontiersin.org Research in hippocampal neurons shows that allopregnanolone activates signaling pathways that lead to increased neurite outgrowth and the expression of synaptic proteins, which are associated with the formation of new synapses (synaptogenesis) and long-term potentiation (a persistent strengthening of synapses). frontiersin.orgnih.gov

| Neuromodulatory Effect | Mechanism of Action | Impact on Adult Nervous System |

| Neurogenesis | Stimulates neural stem cell proliferation and differentiation into neurons. alzdiscovery.orgnih.gov | Replenishes neuronal populations, supports learning and memory. alzforum.orgnih.gov |

| Oligodendrogenesis | Promotes the generation of new oligodendrocytes. nih.govnih.gov | Supports myelin maintenance and repair (remyelination). nih.govmdpi.com |

| Synaptic Plasticity | Modulates GABA-A receptors, influences neuronal excitability and signaling cascades. frontiersin.orgmdpi.com | Facilitates changes in synaptic strength, supporting learning, memory, and cognitive function. frontiersin.orgnih.gov |

Regulation of Neuronal Excitability

Allopregnanolone, the active metabolite of allopregnanolone acetate (B1210297), is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. wikipedia.orgnih.gov This receptor is the principal inhibitory neurotransmitter receptor in the brain. By binding to a site on the GABA-A receptor distinct from GABA itself, allopregnanolone enhances the receptor's response to GABA. researchgate.net This potentiation leads to an increased influx of chloride ions into the neuron, which hyperpolarizes the cell membrane and reduces neuronal excitability. researchgate.nethsppharma.com

In immature neurons, the action of allopregnanolone can be excitatory. This is due to a higher intracellular chloride concentration in developing neurons, which causes an efflux of chloride ions upon GABA-A receptor activation, leading to depolarization. nih.gov This excitatory action in neuroprogenitor cells can stimulate proliferation and neurogenesis. nih.gov

Neuroendocrine System Interactions

Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation

Allopregnanolone acetate, through its active form, plays a significant role in modulating the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's primary stress response system. Allopregnanolone has been shown to inhibit HPA axis activity, particularly during stress. pnas.org Acute stress typically leads to an increase in allopregnanolone levels in both the brain and plasma, which is believed to be a natural feedback mechanism to dampen the stress response. nih.govCurrent time information in Bangalore, IN.

This regulation is achieved, in part, by enhancing GABAergic inhibition of the neurons in the paraventricular nucleus (PVN) of the hypothalamus. frontiersin.org These neurons produce corticotropin-releasing hormone (CRH), the initial signal in the HPA cascade. By potentiating GABA's inhibitory effect on these CRH-producing neurons, allopregnanolone can reduce the release of CRH. hsppharma.comresearchgate.net This, in turn, leads to decreased secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland and subsequently, lower levels of glucocorticoids (like cortisol in humans and corticosterone (B1669441) in rodents) from the adrenal glands. nih.govlookchem.com Preclinical studies have demonstrated that pretreatment with allopregnanolone can decrease the neuroendocrine response to stress. hsppharma.com

The interaction is complex, as some studies suggest that in basal, non-stressed conditions, systemic administration of allopregnanolone might increase hypothalamic CRH content and serum ACTH and corticosterone. This suggests a homeostatic regulatory role, where it dampens stress-induced hyperactivity while potentially maintaining basal tone.

Influence on Neurohypophysial Peptide Hormones (e.g., CRH, AVP, Oxytocin)

The influence of allopregnanolone acetate extends to other neurohypophysial hormones beyond the primary HPA axis. Its active metabolite, allopregnanolone, can modulate the release and action of corticotropin-releasing hormone (CRH), arginine vasopressin (AVP), and oxytocin (B344502).

As mentioned, allopregnanolone can suppress CRH neurons in the PVN, thereby regulating the HPA axis. hsppharma.com Some evidence also suggests that allopregnanolone administration may reduce CRH and AVP gene transcription. lookchem.com AVP works synergistically with CRH to stimulate ACTH release, and its regulation is also under inhibitory GABAergic control, which can be enhanced by allopregnanolone.

The relationship with oxytocin is particularly relevant in the context of pregnancy and parturition. During late pregnancy, the brain's high levels of allopregnanolone enhance the GABAergic inhibition of oxytocin neurons. This is a crucial mechanism to prevent premature uterine contractions and preserve neurohypophysial oxytocin stores for labor. Studies have shown that allopregnanolone can restrain the secretion of oxytocin in response to stimuli like interleukin-1β, and this action is mediated centrally.

Homeostatic Regulation

Cholesterol Homeostasis

Allopregnanolone acetate, via its active metabolite, is implicated in the regulation of cholesterol homeostasis in the brain. wikipedia.org This is a critical function, as proper cholesterol metabolism is vital for neuronal health and function. Research indicates that allopregnanolone regulates cholesterol homeostasis through the Liver-X-receptor (LXR) and pregnane-X-receptor (PXR) systems. vulcanchem.comwikipedia.org

LXR is a nuclear receptor that functions as a sensor for cholesterol levels. Its activation leads to increased cholesterol efflux from cells by upregulating the expression of genes such as ATP-binding cassette transporter A1 (ABCA1) and Apolipoprotein E (ApoE). vulcanchem.comwikipedia.org By activating LXR, allopregnanolone can promote the removal of excess cholesterol, which is a key process in preventing cellular dysfunction. wikipedia.org In animal models of Alzheimer's disease, allopregnanolone has been shown to increase markers of cholesterol homeostasis. wikipedia.org

Glucose Metabolism and Insulin (B600854) Signaling

Emerging evidence suggests a role for allopregnanolone acetate's active form in the regulation of glucose metabolism and insulin signaling. GABA-A receptors, the primary target of allopregnanolone, are expressed in the primary islet β-cells of the pancreas, which are responsible for insulin secretion. The activation of these receptors can influence insulin release in response to changes in glucose levels.

In an animal model of metabolic syndrome, administration of allopregnanolone led to a significant decrease in serum glucose, serum insulin, and the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR), indicating improved insulin sensitivity. Furthermore, some studies have noted that allopregnanolone treatment can lower markers of oxidative stress that are associated with insulin resistance and impaired glucose regulation. While the precise mechanisms are still under investigation, these findings point to a potential role for allopregnanolone in modulating systemic metabolic health.

Data Tables

Table 1: Effects of Allopregnanolone and Related Acetate Progestins on Neuroendocrine Parameters

| Compound | Model | Brain Region/Fluid | Effect on Allopregnanolone (ALLO) Levels | Effect on HPA Axis Hormones (CRH, ACTH, Corticosterone) | Source |

| Allopregnanolone | Ovariectomized Rats | Hypothalamus, Hippocampus | N/A (Administered) | Decreases stress-induced increases in ACTH and corticosterone. | hsppharma.com |

| Chlormadinone Acetate (CMA) | Ovariectomized Rats | Hippocampus | Increased | Not specified | frontiersin.org |

| CMA + Estradiol Valerate | Ovariectomized Rats | Hypothalamus, Anterior Pituitary | Increased | Not specified | frontiersin.org |

| Medroxyprogesterone (B1676146) Acetate (MPA) | Ovariectomized Rats | Frontal lobe, Hypothalamus, Hippocampus | Increased | Not specified | |

| Ulipristal Acetate (UPA) | Women with PMDD | Systemic | Stabilizes levels | Not specified |

Table 2: Influence of Allopregnanolone on Metabolic Parameters

| Parameter | Study Model | Treatment | Key Findings | Source |

| Cholesterol Homeostasis | Mouse model of Alzheimer's Disease | Allopregnanolone | Increased markers of cholesterol homeostasis (LXR, PXR activation). | vulcanchem.comwikipedia.org |

| Glucose Metabolism | Rat model of Metabolic Syndrome | Allopregnanolone | Decreased serum glucose and serum insulin. | |

| Insulin Resistance | Rat model of Metabolic Syndrome | Allopregnanolone | Decreased HOMA-IR. | |

| Lipid Profile | Rat model of Metabolic Syndrome | Allopregnanolone | Decreased serum triglycerides and cholesterol. |

Investigational Neurobiological Applications in Preclinical Models

Neuroprotection and Regeneration Studies

Preclinical studies have consistently demonstrated the potential of allopregnanolone (B1667786) to mitigate neuronal damage and promote recovery processes in models of acute injury and chronic neurodegenerative diseases. nih.gov

Table 1: Summary of Allopregnanolone Acetate (B1210297) Research in TBI Models

| Model System | Key Findings | Reference |

| Rat Model of TBI | Improved memory performance, reduced neuronal death, and decreased inflammatory markers (IL-1β, TNFα). alzdiscovery.org | alzdiscovery.org |

| Animal Models of TBI | Enhanced neurobehavioral recovery and decreased TBI-induced neuronal death. dtic.mil | dtic.mil |

| CNS Injury Models | Decreased apoptosis, enhanced neurogenesis, and reduced neurodegeneration. nih.gov | nih.gov |

Allopregnanolone has been extensively studied in preclinical models of Alzheimer's disease (AD), where it has demonstrated multiple therapeutic effects. researchgate.net In the 3xTgAD mouse model, allopregnanolone has been shown to increase neurogenesis and the survival of new neurons, restore cognitive function, and reduce the generation of amyloid-beta (Aβ) in the hippocampus, cortex, and amygdala. alzdiscovery.orgfrontiersin.org Research indicates that specific treatment regimens can be maximally effective for both promoting neurogenesis and reducing AD pathology. nih.gov

Treatment has been shown to significantly reduce Aβ generation and decrease the expression of Aβ-binding-alcohol-dehydrogenase. nih.govplos.org Furthermore, allopregnanolone has been observed to reduce microglial activation, an indicator of neuroinflammation, while increasing markers for oligodendrocytes, which are responsible for myelination. nih.govplos.org Mechanistic studies suggest that allopregnanolone's effects may be linked to the regulation of cholesterol homeostasis, a process implicated in AD pathology. nih.govplos.org While a significant reduction in Aβ was noted, the accompanying reduction in phosphorylated-tau was more moderate and did not reach statistical significance in all studies. plos.org

Table 2: Research Findings of Allopregnanolone Acetate in Alzheimer's Disease Models

| Model System | Key Findings | Reference |

| 3xTgAD Mouse Model | Increased neurogenesis, restored cognitive function, and reduced Aβ generation in multiple brain regions. alzdiscovery.orgfrontiersin.org | alzdiscovery.orgfrontiersin.org |

| 3xTgAD Mouse Model | Reduced Aβ pathology and microglial activation; increased oligodendrocyte markers. nih.govplos.org | nih.govplos.org |

| 3xTgAD Mouse Model | Increased expression of proteins involved in cholesterol homeostasis (LXR, PXR, HMG-CoA-R). nih.govplos.org | nih.govplos.org |

| 3xTgAD Mouse Model | Moderately reduced phosphorylated-tau in AD-vulnerable brain regions. plos.org | plos.org |

In rodent models of Parkinson's disease (PD), allopregnanolone treatment has shown promise in restoring cognitive function. alzdiscovery.org Studies using the MPTP lesion mouse model demonstrated that allopregnanolone increased the number of tyrosine hydroxylase (TH)-positive cells, which are dopamine-producing neurons, in the substantia nigra. frontiersin.org This suggests a potential to restore dopaminergic neurons that are lost in PD. alzdiscovery.org Furthermore, treatment has been shown to promote neurogenesis. alzdiscovery.org Preclinical studies in rodent models have confirmed that treatment can lead to improved motor function. centerwatch.comclinicaltrial.be

Table 3: Investigational Findings of Allopregnanolone Acetate in Parkinson's Disease Models

| Model System | Key Findings | Reference |

| Rodent Models of PD | Restored cognitive dysfunction. alzdiscovery.org | alzdiscovery.org |

| MPTP Lesion Mouse Model | Increased number of dopaminergic neurons (tyrosine hydroxylase-positive cells) in the substantia nigra. frontiersin.org | frontiersin.org |

| Rodent Models of PD | Promoted neurogenesis and improved motor function. alzdiscovery.orgcenterwatch.comclinicaltrial.be | alzdiscovery.orgcenterwatch.comclinicaltrial.be |

Preclinical evidence suggests a therapeutic potential for allopregnanolone in multiple sclerosis (MS) and other demyelinating conditions. researchgate.net In the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, allopregnanolone treatment reduced demyelination, axonal injury, microglial reactivity, and the infiltration of lymphocytes. d-nb.info It has also been shown to protect neuronal survival and induce the synthesis of myelin by oligodendrocytes, thereby supporting remyelination. d-nb.info Further studies in EAE models have shown that allopregnanolone administration can ameliorate neurobehavioral deficits, neuropathology, and inflammation in the central nervous system. researchgate.net One of the earliest findings in this area was that allopregnanolone treatment stimulated the gene expression of peripheral myelin proteins in adult male rats. frontiersin.org

Table 4: Preclinical Research on Allopregnanolone Acetate in Demyelination Models

| Model System | Key Findings | Reference |

| EAE Mouse Model | Reduced demyelination, axonal injury, microglial reactivity, and lymphocyte infiltration. d-nb.info | d-nb.info |

| EAE Mouse Model | Protected neuronal survival and induced myelin synthesis by oligodendrocytes. d-nb.info | d-nb.info |

| EAE Mouse Model | Ameliorated neurobehavioral deficits and CNS inflammation. researchgate.net | researchgate.net |

| Adult Male Rats | Stimulated gene expression of peripheral myelin proteins. frontiersin.org | frontiersin.org |

In animal models of Niemann-Pick type C (NPC) disease, a neurodegenerative disorder characterized by abnormal cholesterol trafficking, allopregnanolone has demonstrated significant therapeutic effects. nih.gov Administration of allopregnanolone in NPC mice delayed the onset of neurological symptoms and increased the survival of Purkinje and granule cells in the cerebellum. nih.gov Furthermore, treatment led to a reduction in cortical ganglioside and cholesterol accumulation, as well as inflammation, and enhanced myelination. nih.gov These findings are particularly relevant as NPC shares some pathological features with Alzheimer's disease, such as cholesterol dysregulation and neurofibrillary tangle formation. nih.gov The neuroprotective effects in NPC models are thought to be mediated by the pregnane (B1235032) X steroid receptor. alzforum.org

Table 5: Allopregnanolone Acetate Research in Niemann-Pick Disease Models

| Model System | Key Findings | Reference |

| Niemann-Pick Type C Mice | Delayed onset of neurological symptoms and increased cerebellar cell survival. nih.gov | nih.gov |

| Niemann-Pick Type C Mice | Reduced cortical ganglioside and cholesterol accumulation, reduced inflammation, and enhanced myelination. nih.gov | nih.gov |

| Niemann-Pick Type C Mice | Neuroprotective effects thought to be mediated by the pregnane X steroid receptor. alzforum.org | alzforum.org |

The neuroprotective effects of allopregnanolone have also been investigated in preclinical models of diabetic neuropathy. researchgate.net In vitro studies using PC12 cells showed that allopregnanolone protected against high glucose-induced toxicity. researchgate.net In vivo studies with diabetic rats demonstrated that treatment with allopregnanolone significantly ameliorated thermal hyperalgesia, a common symptom of neuropathic pain. researchgate.net Mechanistically, allopregnanolone was found to inhibit caspase 3 and decrease the Bax/Bcl2 ratio, indicating a prevention of cell apoptosis in both high glucose-treated cells and the spinal cord of diabetic rats. researchgate.net These findings suggest that allopregnanolone has a protective effect against the pro-apoptotic challenges induced by hyperglycemia. researchgate.net

Table 6: Summary of Allopregnanolone Acetate Research in Diabetic Neuropathy

| Model System | Key Findings | Reference |

| PC12 Cells (in vitro) | Protected against high glucose-induced toxicity. researchgate.net | researchgate.net |

| Diabetic Rats (in vivo) | Ameliorated diabetic-induced thermal hyperalgesia. researchgate.net | researchgate.net |

| High Glucose-Treated Cells & Diabetic Rats | Inhibited caspase 3 and decreased the Bax/Bcl2 ratio, preventing apoptosis. researchgate.net | researchgate.net |

Glioblastoma Models

Glioblastoma is a highly aggressive and common primary brain tumor. mdpi.com Preclinical studies have explored the effects of allopregnanolone on glioblastoma cells, often in conjunction with standard therapies like temozolomide (B1682018) (TMZ).

Research has shown that allopregnanolone can suppress the survival of glioblastoma cells. nih.govresearchgate.net In preclinical models, it has been observed to enhance the effects of temozolomide, particularly in TMZ-resistant cells, by inhibiting cell survival and proliferation. nih.gov Furthermore, allopregnanolone has been found to induce DNA damage in glioblastoma cells, a mechanism that can contribute to cell death. nih.govresearchgate.net

Studies have also investigated the impact of allopregnanolone on the migration and invasion of glioblastoma cells, which are key factors in the tumor's aggressive nature. Findings indicate that allopregnanolone can promote the migration and invasion of human glioblastoma cell lines. mdpi.comnih.gov This effect has been linked to the activation of the protein tyrosine kinase c-Src. mdpi.com

In terms of apoptosis, or programmed cell death, allopregnanolone has been shown to enhance TMZ-induced apoptosis in glioblastoma cells. nih.govresearchgate.net Quantitative proteomic analysis revealed that allopregnanolone can decrease the levels of proteins such as DPYSL3 and S100A11, which are associated with a poor prognosis in glioblastoma patients. nih.gov Overexpression of these proteins was found to prevent allopregnanolone-induced cell death, suggesting their role in its mechanism of action. nih.govresearchgate.net

Table 1: Effects of Allopregnanolone in Preclinical Glioblastoma Models

| Feature | Observation | Reference |

|---|---|---|

| Cell Survival | Suppresses survival, enhances TMZ effects. nih.govresearchgate.net | nih.govresearchgate.net |

| Proliferation | Enhances TMZ-suppressed proliferation in resistant cells. nih.gov | nih.gov |

| Migration | Promotes migration and invasion via c-Src activation. mdpi.comnih.gov | mdpi.comnih.gov |

| Apoptosis | Enhances TMZ-induced apoptosis. nih.govresearchgate.net | nih.govresearchgate.net |

| DNA Damage | Induces DNA damage. nih.govresearchgate.net | nih.govresearchgate.net |

| Protein Expression | Decreases levels of DPYSL3 and S100A11. nih.gov | nih.gov |

Ocular Hypertension/Retinal Degeneration Models

Preclinical research suggests a potential neuroprotective role for allopregnanolone in models of ocular hypertension, a key risk factor for glaucoma, and retinal degeneration. In an ex vivo rat model of ocular hypertension, allopregnanolone has been shown to protect retinal ganglion cells. nih.gov This neuroprotective effect is thought to be mediated, in part, through its interaction with GABA-A receptors. nih.govarvojournals.org

Furthermore, allopregnanolone appears to influence autophagy, a cellular process of degradation and recycling, in the retina. Studies indicate that it can induce a protective form of autophagy in retinal neurons under high-pressure conditions. nih.gov In an in vivo rat model of glaucoma, a single intravitreal injection of allopregnanolone prevented apoptosis of retinal ganglion cells and provided neuroprotection, which was associated with the activation of autophagy. nih.gov The synthesis of allopregnanolone itself appears to be enhanced in the retina under high-pressure conditions, suggesting a natural protective response. arvojournals.org

Neuropsychiatric and Behavioral Research

Stress Response Modulation

Allopregnanolone is considered a key modulator of the neuroendocrine response to stress. mdpi.com Acute stress has been shown to rapidly increase the levels of allopregnanolone in the brain and plasma. mdpi.comnih.gov This increase is thought to be a homeostatic mechanism to counteract the effects of stress. nih.gov

Allopregnanolone exerts its stress-modulating effects primarily through its potentiation of GABA-A receptors, which are crucial for inhibitory neurotransmission. mdpi.com By enhancing GABAergic tone, allopregnanolone can help to dampen the activity of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. nih.gov Preclinical studies have demonstrated that allopregnanolone can reduce the neuroendocrine response to acute stressors. bioscientifica.com This includes inhibiting the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), which are key hormones in the stress cascade. nih.govbioscientifica.com

Mood Regulation Mechanisms

Allopregnanolone's influence on mood regulation has been a significant area of preclinical investigation, with studies pointing towards its anxiolytic (anxiety-reducing) and antidepressant-like effects. alzdiscovery.orgnih.gov These effects are largely attributed to its positive allosteric modulation of GABA-A receptors, which enhances inhibitory neurotransmission in brain regions associated with emotion. nih.govwikipedia.org

In various rodent models, administration of allopregnanolone has been shown to reduce anxiety-like behaviors. nih.gov Microinfusions of allopregnanolone directly into the amygdala, a key brain region for processing fear and anxiety, have produced anxiolytic effects in rats. nih.gov The anxiolytic properties of progesterone (B1679170), a precursor to allopregnanolone, are believed to be mediated by its conversion to allopregnanolone in the brain. karger.com

In addition to its anxiolytic effects, allopregnanolone has demonstrated antidepressant-like properties in preclinical models. nih.gov Its potential role in the mechanism of action of some antidepressant medications, such as selective serotonin (B10506) reuptake inhibitors (SSRIs), has been suggested, as these drugs have been found to increase brain levels of allopregnanolone. nih.gov

Cognitive Function and Memory Research

The effects of allopregnanolone on cognition and memory are complex and appear to be dose- and context-dependent. Some preclinical studies have reported cognitive-enhancing and neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. alzdiscovery.orgnih.gov In the 3xTgAD mouse model of Alzheimer's, allopregnanolone has been shown to restore cognitive function and promote the survival of newly generated neurons. alzdiscovery.orgnih.gov It has also been found to reduce the burden of amyloid-beta, a key pathological hallmark of Alzheimer's disease, in these models. alzdiscovery.org

Conversely, other studies have indicated that allopregnanolone can have memory-impairing effects. alzdiscovery.org These seemingly contradictory findings may be related to the sedative effects of allopregnanolone at higher doses. alzdiscovery.org The impact on memory may also depend on the specific cognitive domain being assessed. For instance, some research suggests impairment in episodic memory while working memory remains unaffected. alzdiscovery.org

Table 2: Investigational Effects of Allopregnanolone on Cognitive Function in Preclinical Models

| Model | Observed Effect | Reference |

|---|---|---|

| 3xTgAD Mouse Model of Alzheimer's | Restores cognitive function, promotes neurogenesis, reduces amyloid-beta. alzdiscovery.orgnih.gov | alzdiscovery.orgnih.gov |

| Normal Aging Mice | Increased survival of new brain cells and improved learning and memory. nih.gov | nih.gov |

| Rat Model of Ischemia | Reduced impairment in spatial learning and memory. alzdiscovery.org | alzdiscovery.org |

| Healthy Animal Models | Potential for memory impairment, possibly linked to sedative effects. alzdiscovery.org | alzdiscovery.org |

Sleep Regulation Studies

Allopregnanolone has been shown to possess sedative and sleep-promoting properties. alzdiscovery.orgwikipedia.org Its effects on sleep are thought to be mediated through its potentiation of GABA-A receptors, similar to the mechanism of action of benzodiazepine (B76468) drugs, which are commonly used as sleep aids. capes.gov.br Preclinical studies in rats have demonstrated that the administration of allopregnanolone can induce a sleep profile that resembles that produced by benzodiazepines. capes.gov.br

Pain Modulation Research

Preclinical studies suggest that allopregnanolone acetate's precursor, allopregnanolone, possesses notable analgesic properties, positioning it as a potential candidate for pain modulation research. oup.com In animal models of neuropathic pain resulting from peripheral nerve injury, there is an observed increase in allopregnanolone levels within the spinal cord. nih.gov This elevation is accompanied by heightened expression and activity of 3α-hydroxysteroid oxidoreductase (3α-HSOR), the enzyme responsible for its synthesis. nih.gov Researchers propose that this upregulation of both the neurosteroid and its synthesizing enzyme may represent an adaptive mechanism to mitigate pain. nih.gov Further supporting this, increased allopregnanolone levels have been noted in the lateral thalamus of rats, a key brain region for pain processing, following nerve injury. nih.gov

Studies using etifoxine (B195894), a compound that stimulates the production of endogenous neurosteroids like allopregnanolone, have shown analgesic effects in experimental mononeuropathy. u-strasbg.fr This effect is attributed to the local synthesis of these analgesic neurosteroids in the spinal cord, which in turn is thought to reduce spinal hyperexcitability and long-term plasticity associated with persistent pain states. u-strasbg.fr Additionally, progesterone and allopregnanolone are thought to dampen nociception in the trigeminovascular system, which is implicated in migraine pain, and reduce neurogenic inflammation through interactions between neurons and glial cells. wustl.edu

The mechanism of action is believed to involve the positive allosteric modulation of GABA-A receptors, which enhances inhibitory neurotransmission and consequently dampens neuronal hyperexcitability that underlies many pain states. u-strasbg.fr Research has also pointed to the involvement of brain-derived neurotrophic factor (BDNF) in the mechanisms of pain modulation. In cultured rat Schwann cells, allopregnanolone exposure led to significantly higher levels of BDNF mRNA and protein levels of both its precursor, proBDNF, and mature BDNF. mdpi.com

Table 1: Summary of Preclinical Findings on Allopregnanolone and Pain Modulation

| Model System | Key Findings | Reference |

| Animal model of neuropathic pain | Increased allopregnanolone levels in the spinal cord and lateral thalamus following nerve injury. | nih.gov |

| Experimental mononeuropathy | Stimulation of endogenous allopregnanolone production with etifoxine produced analgesic effects. | u-strasbg.fr |

| In vitro rat Schwann cells | Allopregnanolone increased the expression of BDNF and its precursor, proBDNF. | mdpi.com |

Prosocial and Antiaggressive Behavioral Studies

Preclinical research indicates that allopregnanolone may play a significant role in modulating social and aggressive behaviors. wikipedia.org Studies in rodents have shown that allopregnanolone can promote prosocial behaviors. amazonaws.com The administration of allopregnanolone has been linked to anxiolytic, sedative-hypnotic, and anti-aggressive effects, similar to those produced by benzodiazepines. psu.edu

In rats, direct microinfusions of allopregnanolone into the amygdala, a brain region critical for processing emotions, have been shown to produce anti-aggressive effects. nih.govumich.edu This suggests a targeted role for allopregnanolone within specific neural circuits in the regulation of aggression. Furthermore, research in socially isolated male mice, which exhibit heightened aggression, has linked this behavior to a downregulation of brain neurosteroid biosynthesis, including that of allopregnanolone. pnas.org This aggressive behavior correlates with decreased levels of allopregnanolone in the brain. pnas.org

Conversely, studies have also noted that increased levels of allopregnanolone can sometimes lead to paradoxical effects, including irritability and aggression. wikipedia.org This may be due to a U-shaped dose-response curve at the GABA-A receptor, where moderate levels can be inhibitory while lower and higher levels are stimulatory. wikipedia.org

Tourette Syndrome and Tic Exacerbation Mechanisms

Preclinical research has implicated the neurosteroid allopregnanolone in the mechanisms underlying the exacerbation of tics in Tourette Syndrome (TS), particularly in response to stress. asarinapharma.comnih.gov Animal models have been instrumental in elucidating this connection.

In a well-established mouse model of TS, the D1CT-7 mouse, acute stress was found to increase tic-like behaviors and cause deficits in sensorimotor gating. nih.govdiva-portal.org These effects were shown to be promoted by the synthesis of allopregnanolone in the brain. diva-portal.org Specifically, stress increased the levels of allopregnanolone in the prefrontal cortex of these mice. nih.gov Systemic administration of allopregnanolone was also found to dose-dependently worsen grooming stereotypies and prepulse inhibition deficits in a mouse model with partial depletion of cholinergic interneurons, an abnormality observed in post-mortem brains of individuals with TS. nih.gov

Conversely, inhibiting the synthesis of allopregnanolone has been shown to suppress the stress-induced exacerbation of tic-like responses. nih.gov Furthermore, isoallopregnanolone, a natural antagonist to allopregnanolone's binding site on GABA-A receptors, has been shown to reduce the number of tic-like behaviors induced by both stress and the direct administration of allopregnanolone in the D1CT-7 mouse model. diva-portal.org These findings suggest that allopregnanolone in the prefrontal cortex plays a significant role in mediating the adverse effects of stress on the severity of tics. nih.govcision.com

Table 2: Key Preclinical Models and Findings in Tourette Syndrome Research

| Animal Model | Experimental Condition | Key Findings | Reference |

| D1CT-7 Mouse | Acute Stress | Increased tic-like behaviors and sensorimotor gating deficits, mediated by allopregnanolone synthesis. | nih.govdiva-portal.org |

| Cholinergic Interneuron-Depleted Mouse | Systemic Allopregnanolone Administration | Worsened grooming stereotypies and prepulse inhibition deficits. | nih.gov |

| D1CT-7 Mouse | Isoallopregnanolone Administration | Reduced tic-like behaviors induced by stress and allopregnanolone. | diva-portal.org |

Alcohol Use Disorders and Neuroadaptive Changes

Preclinical studies have extensively investigated the role of allopregnanolone in the neuroadaptive changes associated with alcohol use disorders (AUD). nih.gov The effects of alcohol on allopregnanolone levels appear to be dependent on the duration of exposure. nih.gov

Acute alcohol exposure has been shown to increase allopregnanolone levels in the brains of rodents. nih.gov This increase is thought to contribute to some of the acute effects of alcohol, such as its anticonvulsant properties in rats. nih.gov However, chronic alcohol consumption and withdrawal have the opposite effect, leading to a decrease in allopregnanolone levels. nih.govfrontiersin.org This reduction in brain allopregnanolone is believed to contribute to the neuroadaptive changes seen in alcohol dependence, including a loss of GABAergic inhibition and increased seizure susceptibility during withdrawal. nih.gov

The GABAergic system is a primary target for alcohol, and allopregnanolone is a potent positive allosteric modulator of GABA-A receptors. nih.gov Chronic alcohol exposure leads to a reduction in GABA-mediated signaling, partly through a decrease in GABA-A receptor expression. nih.gov Preclinical evidence suggests that allopregnanolone can counteract these alcohol-induced adaptations by restoring GABAergic inhibition. nih.gov Furthermore, it is hypothesized that allopregnanolone may help to moderate the hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis and inhibit pro-inflammatory signaling through Toll-like receptors, both of which are dysregulated by chronic alcohol exposure. nih.gov

Circadian Rhythm Disruption and Brain Development

Preclinical research highlights a critical role for allopregnanolone in the context of circadian rhythm and its influence on brain development. Studies in animal models have demonstrated that the synthesis of allopregnanolone in the pineal gland follows a diurnal rhythm. elifesciences.orgnih.gov

Disruption of this rhythm, for instance through light-at-night exposure, has been shown to have detrimental effects on the developing brain. In chicks, light-at-night-induced circadian disruption abolished the daily rhythm of pineal allopregnanolone synthesis. elifesciences.orgnih.gov This loss of diurnal variation in pineal allopregnanolone resulted in Purkinje cell death in the developing cerebellum. elifesciences.orgnih.gov Importantly, daily injections of allopregnanolone were able to suppress this cell death, indicating a neuroprotective role for rhythmically produced allopregnanolone during early life. elifesciences.orgnih.gov

Further research in aged rats has linked flattened circadian activity with memory impairments and low brain allopregnanolone levels. nih.gov Specifically, sleep-dependent memory dysfunction was associated with reduced allopregnanolone in the hypothalamus, pedunculopontine nucleus, and ventral striatum. nih.gov These findings suggest that allopregnanolone is an essential endogenous factor in mediating sleep-dependent memory functions and that its age-related decline may contribute to alterations in sleep and memory processes. nih.govresearchgate.net

Neuroinflammatory Process Modulation

Toll-like Receptor (TLR) Pathway Inhibition

Preclinical studies have identified allopregnanolone as a modulator of neuroinflammatory processes, with a key mechanism being the inhibition of the Toll-like receptor (TLR) signaling pathway. alzdiscovery.orgd-nb.inforesearchgate.net TLRs are crucial components of the innate immune system and are expressed on various cells in the brain, including microglia, astrocytes, and neurons. nih.gov

Research has demonstrated that allopregnanolone can inhibit the activation of MyD88-dependent TLR pathways. nih.gov Specifically, studies have shown that it inhibits the activation of TLR2 and TLR7, in addition to the well-documented inhibition of TLR4. nih.gov This inhibitory action is not on the baseline, non-activated pathway, but rather on the activated signaling cascade. nih.gov

The mechanism of this inhibition involves blocking the binding of the adaptor protein MyD88 to TLR4 and TLR7. nih.gov By preventing this crucial initial step in the signaling cascade, allopregnanolone effectively halts the downstream production of pro-inflammatory mediators such as cytokines and chemokines. nih.gov Co-immunoprecipitation studies have confirmed that allopregnanolone disrupts the interaction between MyD88 and TLR proteins. mdpi.com This action appears to be specific to the MyD88-dependent pathway, as the TRIF-dependent pathway is not similarly affected. nih.gov These findings from preclinical models suggest that allopregnanolone's ability to inhibit TLR signaling pathways is a significant component of its neuroprotective and anti-inflammatory effects. mdpi.comnih.gov

Table 3: Allopregnanolone's Inhibition of Toll-like Receptor Pathways

| Receptor Pathway | Effect of Allopregnanolone | Mechanism | Reference |

| TLR4 | Inhibition of activation | Blocks binding of MyD88 to TLR4 | nih.govmdpi.com |

| TLR2 | Inhibition of activation | Blocks binding of MyD88 to TLR2 | nih.gov |

| TLR7 | Inhibition of activation | Blocks binding of MyD88 to TLR7 | nih.gov |

| TLR3 | No significant inhibition | Does not affect the TRIF-dependent pathway | nih.gov |

Pro-inflammatory Cytokine Attenuation (IL-1β, TNF-α, IL-6)

Allopregnanolone has been investigated in various preclinical models for its capacity to mitigate neuroinflammatory responses by reducing the expression and concentration of key pro-inflammatory cytokines. alzdiscovery.orgwikipedia.org Neuroinflammation is a critical component in the pathology of several neurodegenerative diseases and acute brain injuries, characterized by the activation of glial cells and the subsequent release of inflammatory mediators, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). d-nb.infoaginganddisease.org These cytokines, when overproduced, can contribute to neuronal damage and cognitive deficits. aginganddisease.orgnih.gov

In a preclinical model of traumatic brain injury (TBI), the administration of allopregnanolone demonstrated a significant reduction in the gene expression and protein concentrations of both IL-1β and TNF-α. nih.gov This attenuating effect was most prominent at 3 hours post-injury, a time point associated with the peak expression of these cytokines. nih.gov Although the levels of IL-1β and TNF-α remained elevated in injured subjects compared to controls at 8 and 12 hours post-injury, the early intervention with allopregnanolone suggests a potential mechanism for reducing acute cerebral edema and promoting functional recovery. nih.gov

Further studies have corroborated these anti-inflammatory effects. Research using controlled cortical impact (CCI) injury models also observed significant elevations of IL-1β, IL-6, and TNF-α at 6 hours post-injury, highlighting the rapid onset of the inflammatory cascade that allopregnanolone may counteract. researchgate.net The ability of allopregnanolone and its parent compound, progesterone, to decrease the production of IL-1β, IL-6, and TNF-α has been noted across multiple in vivo and in vitro models, suggesting a robust anti-inflammatory profile. mdpi.com This action is partly attributed to the inhibition of inflammatory signaling pathways like NF-κB. d-nb.info

The table below summarizes the key findings from preclinical studies on the attenuation of pro-inflammatory cytokines by allopregnanolone.

| Preclinical Model | Cytokine(s) Attenuated | Key Findings | Source |

|---|---|---|---|

| Traumatic Brain Injury (TBI) in rats | IL-1β, TNF-α | Reduced both gene expression (mRNA) and protein concentrations at 3 hours post-injury. | nih.gov |

| Controlled Cortical Impact (CCI) Injury | IL-1β, IL-6, TNF-α | Injury significantly elevated these cytokines at 6 and 12 hours post-CCI, a process that allopregnanolone has been shown to counteract. | researchgate.net |

| General In Vitro & In Vivo Models | IL-1β, IL-6, TNF-α | Progesterone and allopregnanolone consistently reduce the production of these pro-inflammatory cytokines. | mdpi.com |

| Lipopolysaccharide (LPS) Stimulated Murine Macrophages | TNF-α | Allopregnanolone treatment led to lower levels of TNF-α production after stimulation. | frontiersin.org |

Immune Response Regulation in Macrophages and Microglia

The neuroprotective effects of allopregnanolone extend to its modulation of the primary immune cells of the central nervous system (CNS), microglia, and peripheral macrophages that may infiltrate the brain. frontiersin.org These cells can adopt different activation states, often simplified as the pro-inflammatory (M1) and anti-inflammatory/neuroprotective (M2) phenotypes. frontiersin.orgmdpi.com In many neurodegenerative conditions, a chronic M1-like state contributes to ongoing neuronal damage. frontiersin.org

Preclinical research indicates that allopregnanolone can inhibit microglial activation and attenuate the inflammatory responses of both microglia and macrophages. d-nb.infoplos.org In a preclinical model of Alzheimer's disease, allopregnanolone treatment significantly reduced microglial activation, as measured by the marker OX42 (CD11b/c). plos.org This effect was observed alongside a reduction in amyloid-β (Aβ) pathology, suggesting that by dampening the neuroinflammatory response, allopregnanolone may help mitigate key aspects of the disease. plos.org

Mechanistically, allopregnanolone's influence on these immune cells is complex. It has been shown to inhibit the activation of Toll-like receptors (TLRs), which are crucial for initiating an inflammatory response. frontiersin.org Specifically, allopregnanolone inhibits TLR4 activation in both male and female human monocyte-derived macrophages, preventing the subsequent production of inflammatory mediators. frontiersin.org Interestingly, its inhibition of another receptor, TLR7, was observed only in macrophages derived from female donors, indicating potential sex-specific mechanisms of action. frontiersin.org

Furthermore, some studies suggest that allopregnanolone may promote a phenotypic shift in microglia towards a more neuroprotective state. nih.gov While not directly demonstrated as a shift to a defined M2 state, the activation of GABA-A receptors on microglia by allopregnanolone could contribute to a neuroprotective phenotype. nih.govnih.gov For instance, the synthetic allopregnanolone analogue, ganaxolone (B1674614), has been shown to enhance the clearance of damaged myelin by microglia in a demyelination model, a crucial step for facilitating repair and remyelination. nih.gov This enhanced phagocytic activity is a characteristic feature of alternatively activated, pro-reparative microglia. mdpi.com

The table below summarizes key research findings on the regulation of macrophage and microglia by allopregnanolone in preclinical models.

| Cell Type | Preclinical Model / System | Key Findings | Source |

|---|---|---|---|

| Microglia | Alzheimer's Disease Mouse Model (3xTgAD) | Significantly reduced microglial activation (measured by OX42 expression). | plos.org |